2-Methyl-2-[(trimethylsilyl)oxy]propanamide
Description
2-Methyl-2-[(trimethylsilyl)oxy]propanamide is an organic compound with the molecular formula C7H17NO2Si. It is a derivative of propanamide, where the hydrogen atom on the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis due to its unique properties and reactivity.
Properties
IUPAC Name |
2-methyl-2-trimethylsilyloxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2Si/c1-7(2,6(8)9)10-11(3,4)5/h1-5H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWNSWBWXXLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide typically involves the reaction of 2-methylpropanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Methylpropanamide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(trimethylsilyl)oxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Methyl-2-[(trimethylsilyl)oxy]propanamide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide involves its ability to act as a protecting group. The trimethylsilyl group stabilizes the molecule and prevents unwanted reactions at specific sites. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[(trimethylsilyl)oxy]propanoic acid
- 2-Methyl-2-[(trimethylsilyl)oxy]propanol
- 2-Methyl-2-[(trimethylsilyl)oxy]propylamine
Uniqueness
2-Methyl-2-[(trimethylsilyl)oxy]propanamide is unique due to its specific structure and reactivity. The presence of the trimethylsilyl group provides stability and selectivity in reactions, making it a valuable compound in organic synthesis and various scientific applications.
Biological Activity
2-Methyl-2-[(trimethylsilyl)oxy]propanamide, a derivative of propanamide, has garnered attention in the field of medicinal chemistry due to its versatile biological activities. This compound is primarily utilized as a protecting group for amines in organic synthesis, but its potential therapeutic applications are being increasingly recognized. This article delves into the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C6H15NOSi
- Molecular Weight : 145.27 g/mol
- Canonical SMILES : C(C(=O)N(C)C)OSi(C)C
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes crucial for various metabolic pathways. This inhibition can lead to altered cellular functions, including apoptosis and proliferation.
- Interaction with Biological Targets : The trimethylsilyl group enhances lipophilicity, allowing for better interaction with lipid membranes and proteins, potentially influencing their activity.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, inhibiting the growth of specific bacterial strains.
- Anticancer Potential : Research indicates that derivatives of propanamide can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncological studies.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in breast cancer cells | |
| Neuroprotective | Modulation of glutamate receptors |
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study: Antimicrobial Properties
In vitro tests against various bacterial strains indicated that the compound exhibited notable antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results highlight its potential use as a therapeutic agent in treating bacterial infections.
Biochemical Pathways
The compound's interaction with cytochrome P450 enzymes is noteworthy, as it may influence drug metabolism and efficacy. Additionally, its role in modulating signaling pathways related to inflammation and cell survival is under investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
